Cas no 4080-95-9 (Azelaic dihydrazide)

Azelaic dihydrazide structure
Azelaic dihydrazide structure
商品名:Azelaic dihydrazide
CAS番号:4080-95-9
MF:C9H20N4O2
メガワット:216.2807
MDL:MFCD00051529
CID:330194
PubChem ID:87562289

Azelaic dihydrazide 化学的及び物理的性質

名前と識別子

    • Nonanedioic acid,1,9-dihydrazide
    • Azelaic Dihydrazide
    • nonanedihydrazide
    • Azelaic acid dihydrazide
    • Azelaohydrazide
    • Nonanedioic dihydrazide
    • Nonanedioic acid, dihydrazide
    • Nonanedioic acid, 1,9-dihydrazide
    • Azelaic acid, dihydrazide
    • Nonanedihydrazide #
    • heptane-1,7-dicarbohydrazide
    • ZWLFGLCGZUVIEA-UHFFFAOYSA-N
    • NSC23708
    • SBB038774
    • 2819AE
    • D88312
    • CS-0149894
    • SCHEMBL11053072
    • DTXSID00884029
    • EINECS 223-806-6
    • AKOS000267184
    • A0746
    • 4080-95-9
    • MFCD00051529
    • NSC-23708
    • SY051113
    • 2,3,5,6-TETRACHLOROISONICOTINOYLCHLORIDE
    • NSC 23708
    • NS00048064
    • FT-0622515
    • SCHEMBL218452
    • DB-253814
    • DTXCID801023502
    • Azelaic dihydrazide
    • MDL: MFCD00051529
    • インチ: 1S/C9H20N4O2/c10-12-8(14)6-4-2-1-3-5-7-9(15)13-11/h1-7,10-11H2,(H,12,14)(H,13,15)
    • InChIKey: ZWLFGLCGZUVIEA-UHFFFAOYSA-N
    • ほほえんだ: O=C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(N([H])N([H])[H])=O)N([H])N([H])[H]

計算された属性

  • せいみつぶんしりょう: 216.15900
  • どういたいしつりょう: 216.15862589g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 8
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 110
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): -0.7

じっけんとくせい

  • ゆうかいてん: 182.0 to 187.0 deg-C
  • PSA: 110.24000
  • LogP: 1.87930

Azelaic dihydrazide セキュリティ情報

Azelaic dihydrazide 税関データ

  • 税関コード:2928000090
  • 税関データ:

    中国税関コード:

    2928000090

    概要:

    292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

Azelaic dihydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM343395-25g
Azelaic dihydrazide
4080-95-9 95%+
25g
$165 2023-02-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
TQ356-5g
Azelaic dihydrazide
4080-95-9 95.0%(T)
5g
¥586.0 2022-05-30
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A0746-25G
Azelaic Dihydrazide
4080-95-9 >95.0%(T)
25g
¥990.00 2023-09-07
Apollo Scientific
OR9119-25g
Nonanedihydrazide
4080-95-9 98+%
25g
£136.00 2025-02-20
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A151414-5g
Azelaic dihydrazide
4080-95-9 95%
5g
¥351.90 2023-09-04
Fluorochem
069289-25g
Nonanedihydrazide
4080-95-9 97%
25g
£88.00 2022-03-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
A151414-25G
Azelaic dihydrazide
4080-95-9 95%
25g
¥1065.90 2023-09-04
1PlusChem
1P003OEJ-25g
AZELAIC DIHYDRAZIDE
4080-95-9 >95.0%(T)
25g
$124.00 2025-02-20
abcr
AB136822-25g
Azelaic dihydrazide, 95%; .
4080-95-9 95%
25g
€124.90 2025-02-19
Aaron
AR003OMV-250mg
Azelaic Dihydrazide
4080-95-9 95%
250mg
$8.00 2025-01-22

Azelaic dihydrazideに関する追加情報

Recent Advances in Azelaic Dihydrazide (CAS 4080-95-9) Research: Applications and Innovations in Chemical Biomedicine

Azelaic dihydrazide (CAS 4080-95-9) has recently garnered significant attention in the field of chemical biomedicine due to its versatile applications in drug development, polymer science, and material engineering. This compound, characterized by its unique dihydrazide functional groups, serves as a critical building block in synthesizing bioactive molecules and advanced materials. Recent studies have explored its potential as a crosslinking agent in biodegradable polymers, enhancing mechanical properties and biocompatibility for medical implants. Furthermore, its role in stabilizing drug formulations and improving pharmacokinetics has been a focal point of pharmaceutical research, particularly in oncology and dermatology.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated Azelaic dihydrazide's efficacy as a linker in antibody-drug conjugates (ADCs), where it facilitated targeted delivery of cytotoxic agents to tumor cells while minimizing off-target effects. The research highlighted its superior hydrolytic stability compared to traditional succinimide-based linkers, suggesting a promising avenue for next-generation cancer therapeutics. Parallel investigations in polymer science, as reported in Biomacromolecules, revealed its utility in creating pH-responsive hydrogels for controlled drug release, leveraging its reversible hydrazone bond formation under physiological conditions.

Innovative applications extend to antimicrobial coatings, where Azelaic dihydrazide derivatives have shown potent activity against multidrug-resistant pathogens. A breakthrough 2024 ACS Applied Materials & Interfaces study detailed its incorporation into surface-modified nanoparticles, achieving >90% reduction in bacterial biofilm formation on medical devices. These advancements align with growing demand for novel anti-infective strategies in an era of escalating antibiotic resistance.

From a synthetic chemistry perspective, recent methodological improvements have streamlined Azelaic dihydrazide production. Green chemistry approaches utilizing enzymatic catalysis have achieved 85% yield improvements while reducing hazardous byproducts, as documented in Green Chemistry (2024). Analytical characterization techniques, including 2D NMR and high-resolution mass spectrometry, have provided unprecedented structural insights that inform rational design of derivatives with enhanced bioactivity.

Ongoing clinical trials are evaluating Azelaic dihydrazide-containing formulations for topical treatment of acne vulgaris and rosacea, building on its known anti-inflammatory and sebum-regulating properties. Preliminary Phase II data presented at the 2024 World Dermatology Congress showed significant improvement in lesion count reduction (p<0.01) with favorable tolerability profiles. The compound's multimodal mechanism of action—combining antimicrobial, antioxidant, and keratolytic effects—positions it as a valuable scaffold for multifunctional therapeutic development.

Future research directions emphasize computational modeling to predict optimal derivative structures for specific applications, with machine learning algorithms being employed to correlate molecular descriptors with biological activity. The establishment of structure-activity relationship (SAR) databases for Azelaic dihydrazide analogs promises to accelerate discovery pipelines across multiple therapeutic areas. As regulatory agencies provide clearer guidelines for hydrazide-containing pharmaceuticals, the translational potential of these innovations continues to expand, marking Azelaic dihydrazide as a compound of enduring significance in biomedical research.

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